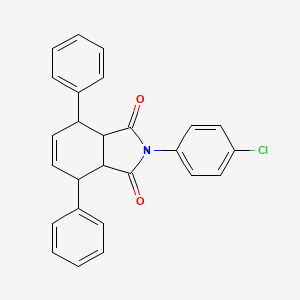
5-amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide typically involves the reaction of 4-chlorobenzylamine with 3-methyl-1H-pyrazole-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or alkyl halides in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
5-Amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide involves its interaction with specific molecular targets in biological systems. The amino and nitrile groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations to form active metabolites that exert their effects through different mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar benzyl group but differs in the heterocyclic core and functional groups.
5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
5-Amino-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl cyanide is unique due to the presence of both the nitrile and amino groups, which provide versatility in chemical reactions and potential biological activities. The combination of these functional groups in a pyrazole core makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN4 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H11ClN4/c1-8-11(6-14)12(15)17(16-8)7-9-2-4-10(13)5-3-9/h2-5H,7,15H2,1H3 |
InChI Key |
RDYGDENXXIIQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol](/img/structure/B11111948.png)
![4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}](/img/structure/B11111950.png)
![2,4-diiodo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111954.png)
![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11111965.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11111968.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11112001.png)
![3-methyl-N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11112006.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11112017.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11112036.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11112047.png)
